molecular formula C20H26N4OS B5655049 (1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5655049
M. Wt: 370.5 g/mol
InChI Key: QLZWFBVHPHCNLK-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves complex reactions, including condensation, cyclization, and functionalization steps. For example, a series of compounds were synthesized by reacting specific precursors with thioglycolic acid, demonstrating the intricate methods required to construct such molecules. These methods established the chemical structures through IR, 1H-NMR, 13C-NMR, MS, and elemental data analysis, showcasing the diversity and complexity of synthetic strategies employed in this field (Reddy et al., 2010).

Molecular Structure Analysis

X-ray diffraction analysis is a crucial tool for determining the molecular structure of synthesized compounds. It reveals the conformation of the bicyclic units and the spatial arrangement of substituents, which is essential for understanding the compound's molecular geometry and potential biological interactions. For instance, compounds with a 3,7-diazabicyclo[3.3.1]nonane structure were analyzed to understand their class III antiarrhythmic activity, highlighting the importance of molecular structure in determining biological activity (Garrison et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of novel structures with unique functionalities. For example, the reaction of specific azabicyclo nonanone compounds with ethyl diazoacetate in the presence of Cu(acac)2 led to tricyclic products, demonstrating the compounds' reactivity and potential for creating complex molecular architectures (Mara et al., 1982).

properties

IUPAC Name

(1S,5R)-6-benzyl-3-[(4-propan-2-ylthiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-14(2)19-18(26-22-21-19)13-23-11-16-8-9-17(12-23)24(20(16)25)10-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZWFBVHPHCNLK-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(SN=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.